molecular formula C16H13NO2 B3253459 3-Hydroxy-2-methyl-1-phenylquinolin-4(1H)-one CAS No. 223752-75-8

3-Hydroxy-2-methyl-1-phenylquinolin-4(1H)-one

Cat. No.: B3253459
CAS No.: 223752-75-8
M. Wt: 251.28 g/mol
InChI Key: OFONIQPIWQLIGB-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methyl-1-phenylquinolin-4(1H)-one is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives are often studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-methyl-1-phenylquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methyl-1-phenylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinone derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Introduction of different functional groups at specific positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizing reagents like halogens, alkylating agents, or acylating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its anticancer properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methyl-1-phenylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. In cancer cells, it might induce apoptosis or inhibit cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of quinoline derivatives.

    2-Methylquinoline: A simpler derivative with similar structural features.

    4-Hydroxyquinoline: Another hydroxylated quinoline derivative with distinct properties.

Uniqueness

3-Hydroxy-2-methyl-1-phenylquinolin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other quinoline derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-hydroxy-2-methyl-1-phenylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-11-15(18)16(19)13-9-5-6-10-14(13)17(11)12-7-3-2-4-8-12/h2-10,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFONIQPIWQLIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2N1C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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